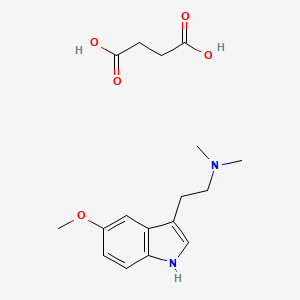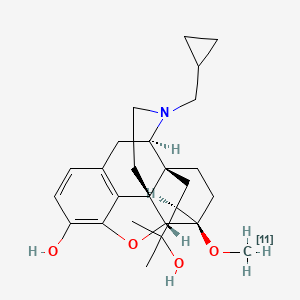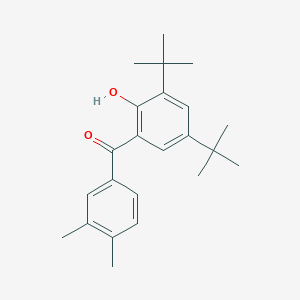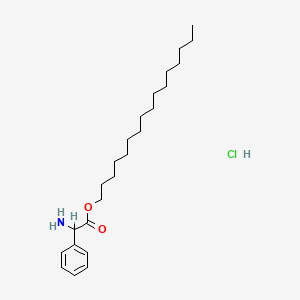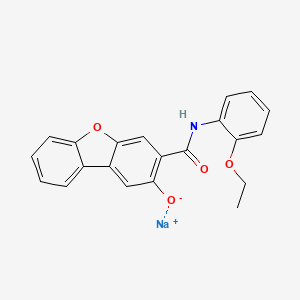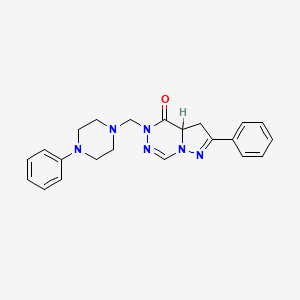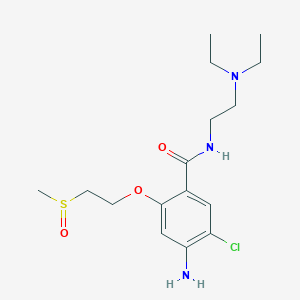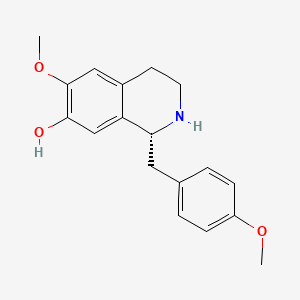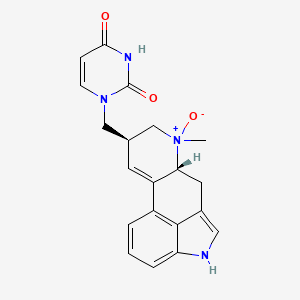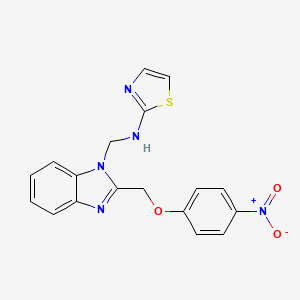
Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencimidazol, 2-((p-nitrofenoxi)metil)-1-((2-tiazolilamino)metil)- es un compuesto orgánico complejo que pertenece a la familia del bencimidazol. Este compuesto se caracteriza por la presencia de una estructura central de bencimidazol, que está sustituida con un grupo p-nitrofenoxi y un grupo tiazolilamino. La combinación única de estos grupos funcionales confiere propiedades químicas y biológicas específicas al compuesto, haciéndolo de interés en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de bencimidazol, 2-((p-nitrofenoxi)metil)-1-((2-tiazolilamino)metil)- generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de bencimidazol: El núcleo de bencimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un ácido carboxílico o sus derivados en condiciones ácidas.
Introducción del grupo p-nitrofenoxi: El grupo p-nitrofenoxi se puede introducir mediante una reacción de sustitución nucleofílica, donde un p-nitrofenol reacciona con un grupo saliente adecuado en el núcleo de bencimidazol.
Unión del grupo tiazolilamino: El grupo tiazolilamino se puede unir mediante una reacción de sustitución nucleofílica, donde un derivado de tiazol reacciona con un sitio electrófilo adecuado en el núcleo de bencimidazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Bencimidazol, 2-((p-nitrofenoxi)metil)-1-((2-tiazolilamino)metil)- puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos o electrófilos en presencia de solventes y catalizadores adecuados.
Principales productos formados
Oxidación: Derivados oxidados del compuesto, potencialmente con modificaciones a los grupos nitrofenoxi o tiazolilamino.
Reducción: Derivados reducidos, como la conversión de grupos nitro a grupos amino.
Sustitución: Derivados sustituidos con nuevos grupos funcionales reemplazando los originales.
Aplicaciones Científicas De Investigación
Bencimidazol, 2-((p-nitrofenoxi)metil)-1-((2-tiazolilamino)metil)- tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos que se dirigen a enfermedades específicas.
Industria: Se utiliza en la producción de productos químicos especiales, colorantes y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del bencimidazol, 2-((p-nitrofenoxi)metil)-1-((2-tiazolilamino)metil)- depende de su interacción con objetivos moleculares y vías. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o modulación de la actividad de enzimas específicas involucradas en procesos biológicos.
Interacción con receptores: Unión a receptores celulares e influencia en las vías de transducción de señales.
Alteración de funciones celulares: Interferencia con procesos celulares como la replicación del ADN, la síntesis de proteínas o la integridad de la membrana.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de bencimidazol: Compuestos con estructuras centrales de bencimidazol similares pero con diferentes sustituyentes.
Derivados de tiazol: Compuestos que contienen el anillo de tiazol con varios grupos funcionales.
Compuestos nitrofenoxi: Compuestos con el grupo nitrofenoxi unido a diferentes estructuras centrales.
Unicidad
Bencimidazol, 2-((p-nitrofenoxi)metil)-1-((2-tiazolilamino)metil)- es único debido a la combinación específica de sus grupos funcionales, que confiere propiedades químicas y biológicas distintivas.
Propiedades
Número CAS |
84138-24-9 |
|---|---|
Fórmula molecular |
C18H15N5O3S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-[[2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15N5O3S/c24-23(25)13-5-7-14(8-6-13)26-11-17-21-15-3-1-2-4-16(15)22(17)12-20-18-19-9-10-27-18/h1-10H,11-12H2,(H,19,20) |
Clave InChI |
WZFPJMASKORCHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


